Ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with two 4-methoxyphenyl groups at positions 4 and 7, a methyl group at position 2, and an ethyl carboxylate moiety at position 2.
Properties
IUPAC Name |
ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-5-33-27(30)24-16(2)28-22-14-19(17-6-10-20(31-3)11-7-17)15-23(29)26(22)25(24)18-8-12-21(32-4)13-9-18/h6-13,19,25,28H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKQKZBBOALQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of hexahydroquinoline exhibit significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several hexahydroquinoline derivatives. The results indicated that compounds with methoxy substitutions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. The hexahydroquinoline scaffold has been associated with inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., breast and lung cancer) showed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress-induced neuronal damage.
Case Study: Neuroprotection in Animal Models
A recent study demonstrated that administration of this compound in animal models subjected to oxidative stress resulted in reduced neuronal cell death and improved behavioral outcomes . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Researchers are exploring various derivatives to enhance its pharmacological profiles.
| Derivative | Activity | Notes |
|---|---|---|
| Methylated variant | Increased potency against bacteria | Exhibits better solubility |
| Halogenated variant | Enhanced anticancer activity | Stronger binding affinity to target proteins |
Mechanism of Action
The mechanism of action of Ethyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Effects
The target compound is distinguished by its bis(4-methoxyphenyl) substituents, which contrast with similar compounds bearing single aryl groups (e.g., phenyl, fluorophenyl, or hydroxyphenyl). Key comparisons include:
*Calculated based on structural analogs.
Key Observations :
- Synthesis : Analogous compounds are synthesized via multicomponent reactions involving dimedone, aromatic aldehydes, and ammonium acetate, often with catalysts like L-glutamine . The target compound likely requires two equivalents of 4-methoxybenzaldehyde .
Crystallographic and Hydrogen Bonding Analysis
Crystal Packing and Hydrogen Bonding
Methoxy groups lack hydrogen-bonding capacity, unlike hydroxyl substituents in analogs (e.g., ’s 3-hydroxyphenyl derivative forms O–H···O bonds ). This difference influences crystal packing and melting points:
Key Observations :
- The target compound’s absence of hydroxyl groups may result in weaker intermolecular interactions, leading to lower melting points compared to hydroxylated analogs.
Reported Bioactivities of Analogues
While the target compound’s bioactivity remains unstudied, structurally related compounds exhibit diverse pharmacological properties:
Key Observations :
- Structure-Activity Relationship (SAR) : The position and number of methoxy groups critically influence activity. For example, 3,4,5-trimethoxyphenyl derivatives () may exhibit stronger anticancer properties due to enhanced steric and electronic effects.
Q & A
Q. How can the solvent-free synthesis of this hexahydroquinoline derivative be optimized for higher yields and purity?
The compound is typically synthesized via a Hantzsch-like multicomponent reaction involving diketones, aldehydes, and ammonium salts under solvent-free conditions. Ethanol is used for recrystallization to enhance purity . Key parameters include:
- Catalyst selection : Ammonium acetate is commonly employed, but alternative catalysts (e.g., ionic liquids) may reduce reaction time.
- Temperature control : Reactions are often conducted at 80–100°C; lower temperatures may favor selectivity.
- Purity assessment : X-ray crystallography confirms structural integrity, with bond lengths (e.g., C=O at ~1.21 Å) and angles serving as validation metrics .
Q. What crystallographic parameters are critical for characterizing this compound’s structure?
Single-crystal X-ray diffraction reveals:
- Unit cell dimensions : Triclinic system (e.g., a = 7.35 Å, b = 9.63 Å, c = 12.29 Å) .
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice .
- Torsional angles : The hexahydroquinoline ring adopts a boat conformation, with puckering parameters calculated using Cremer-Pople coordinates . Software like SHELXL refines displacement parameters, especially for disordered ethyl or methoxy groups .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data during refinement?
Discrepancies in bond lengths or thermal parameters may arise from disorder (e.g., in ethyl groups) or twinning. Strategies include:
- Restraints : Apply distance/angle restraints in SHELXL for disordered moieties .
- Validation tools : Use Rint and GooF metrics to assess data quality. For example, Rint > 5% suggests twinning, requiring integration with OLEX2’s TwinSolve .
- Comparative analysis : Cross-validate with analogous structures (e.g., Ethyl 4-(3-hydroxyphenyl) derivatives) to identify systematic errors .
Q. What methodologies are used to analyze hydrogen-bonding networks and their impact on supramolecular assembly?
Graph set analysis (e.g., D, C, R motifs) classifies hydrogen bonds into chains or rings. For this compound:
- Chain motifs : N–H···O bonds form infinite C(6) chains along the a-axis .
- π-π interactions : Aromatic methoxyphenyl groups stack at 3.5–4.0 Å distances, contributing to lattice stability . Tools like Mercury (CCDC) visualize these interactions, while CrystalExplorer quantifies interaction energies .
Q. How does ring puckering in the hexahydroquinoline core influence conformational stability?
The Cremer-Pople puckering amplitude (Q) and phase angle (θ) quantify non-planarity:
- Boat conformation : Q ≈ 0.5 Å, θ ≈ 90° for the hexahydroquinoline ring .
- Substituent effects : Methoxy groups at C4 and C7 induce steric strain, increasing puckering amplitude by ~10% compared to non-substituted analogs . DFT calculations (e.g., Gaussian 16) can model energy minima for different conformers .
Q. What experimental designs are recommended for correlating structure with biological activity (e.g., antimicrobial or calcium modulation)?
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) to evaluate antimicrobial potential .
- Calcium flux assays : Fluorescent dyes (e.g., Fluo-4) measure intracellular Ca<sup>2+</sup> modulation in HEK293 cells .
- SAR studies : Compare activity of derivatives with varying substituents (e.g., bromo vs. methoxy groups) to identify pharmacophores .
Q. How can enantiomeric purity be ensured in derivatives with chiral centers?
- Chiral chromatography : Use HPLC with a Chiralpak IA column and hexane/isopropanol mobile phase to resolve diastereomers .
- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric excess (>98%) .
- Crystallographic validation : Assign absolute configuration using anomalous dispersion in high-resolution datasets (Cu Kα radiation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
